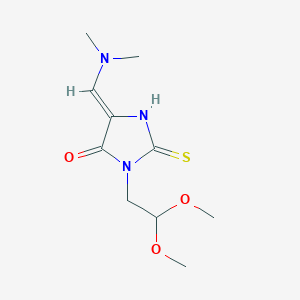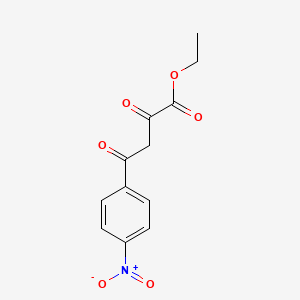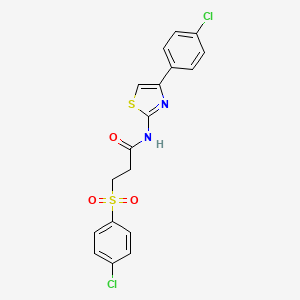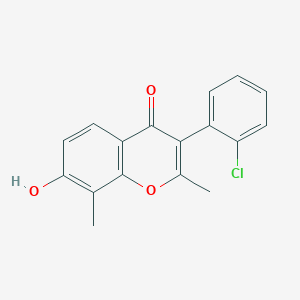
(2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a chiral alcohol that is commonly used in chemical synthesis and research. This alcohol has a unique chemical structure that makes it useful in a variety of applications, including drug development, organic synthesis, and material science. In
Wirkmechanismus
The mechanism of action of ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol is not well understood. However, it is believed that the alcohol may interact with enzymes or other proteins in the body, altering their activity and leading to changes in physiological processes.
Biochemical and Physiological Effects:
((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol has been shown to have a variety of biochemical and physiological effects. In animal studies, the alcohol has been shown to have anti-inflammatory and analgesic effects, as well as potential anti-cancer properties. Additionally, the alcohol has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol is its chiral nature, which makes it useful in the synthesis of chiral molecules. Additionally, the alcohol is relatively easy to synthesize and purify, making it a popular choice for researchers. However, one limitation of the alcohol is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol. One area of interest is the development of new drugs and other bioactive compounds using the alcohol as a chiral building block. Additionally, the alcohol may have potential applications in the development of new materials, such as polymers and nanoparticles. Further research is needed to fully understand the mechanism of action and potential applications of ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol.
Synthesemethoden
The synthesis of ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol involves several steps. One of the most common methods is the reduction of the corresponding ketone, ((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an organic solvent such as ethanol or tetrahydrofuran, and the product is purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
((2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol)-2-(2,4,6-Trimethylphenyl)propan-1-ol has a wide range of scientific research applications. One of the most common uses is as a chiral building block in organic synthesis. The chiral nature of the alcohol allows it to be used in the synthesis of chiral molecules, which are important in the development of drugs and other bioactive compounds.
Eigenschaften
IUPAC Name |
(2S)-2-(2,4,6-trimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXMHCIEGUDLGH-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,4,6-Trimethylphenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2913164.png)




![methyl 4-(7-fluoro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2913170.png)

![N-[(3-Methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2913172.png)
![N-[4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2913173.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2913174.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2913176.png)
![(NE)-N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]hydroxylamine](/img/structure/B2913181.png)